Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate
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Overview
Description
Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate is a chemical compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . It is a phenyl ester derivative of 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoic acid. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate typically involves the esterification of 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoic acid with phenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of 5,6,7,8-tetrahydro-1-keto-2-naphthoate or 5,6,7,8-tetrahydro-1-carboxy-2-naphthoate.
Reduction: Formation of 5,6,7,8-tetrahydro-1-hydroxy-2-naphthol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-carcinogenic properties.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Phenyl 1-hydroxy-2-naphthoate: Another phenyl ester of naphthoic acid, known for its biological and medicinal properties.
Phenyl 1-hydroxy-2-naphthalate: Similar structure but with different substitution patterns on the naphthalene ring.
Uniqueness: Phenyl 5,6,7,8-tetrahydro-1-hydroxy-2-naphthoate is unique due to the tetrahydro substitution on the naphthalene ring, which imparts distinct chemical and biological properties compared to its fully aromatic counterparts. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.
Properties
CAS No. |
85720-85-0 |
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Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
phenyl 1-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H16O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)17(19)20-13-7-2-1-3-8-13/h1-3,7-8,10-11,18H,4-6,9H2 |
InChI Key |
ILYUJAPQYVAEIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2O)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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